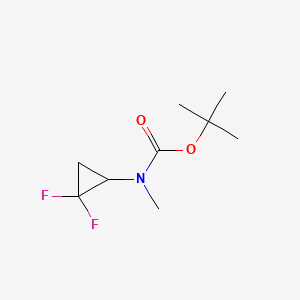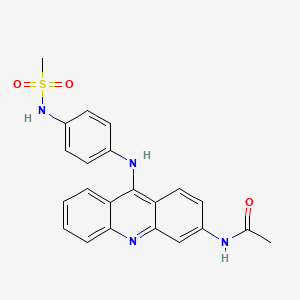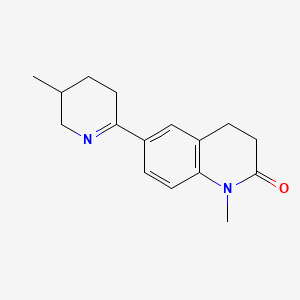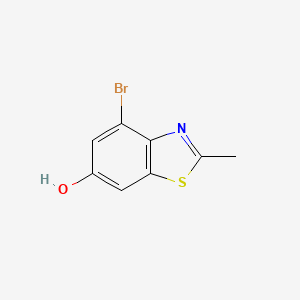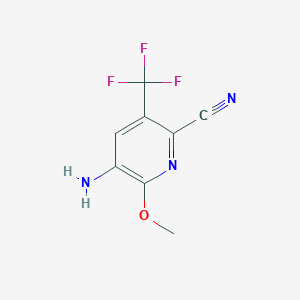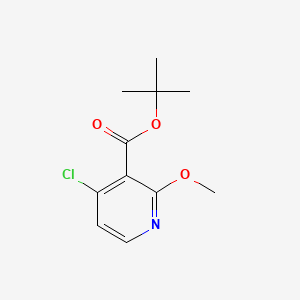
tert-Butyl 4-chloro-2-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-chloro-2-methoxynicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a nicotinic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-2-methoxynicotinate typically involves the esterification of 4-chloro-2-methoxynicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-chloro-2-methoxynicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-chloro-2-methoxynicotinate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the structure-activity relationships of nicotinic acid analogs .
Medicine: It is investigated for its role in the development of new drugs targeting nicotinic receptors and other biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of novel products with specific properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-chloro-2-methoxynicotinate involves its interaction with molecular targets such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The presence of the chloro and methoxy groups enhances its binding affinity and selectivity towards specific targets .
Comparación Con Compuestos Similares
- tert-Butyl 4-chloro-2-methoxynicotinate
- tert-Butyl 4-chloro-2-methoxypyridine
- tert-Butyl 4-chloro-2-methoxybenzoate
- tert-Butyl 4-chloro-2-methoxyphenylacetate
Uniqueness: this compound is unique due to its specific substitution pattern on the nicotinic acid ester. The combination of the tert-butyl, chloro, and methoxy groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
tert-butyl 4-chloro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)8-7(12)5-6-13-9(8)15-4/h5-6H,1-4H3 |
Clave InChI |
ZCYMHLSZHQDDJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CN=C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


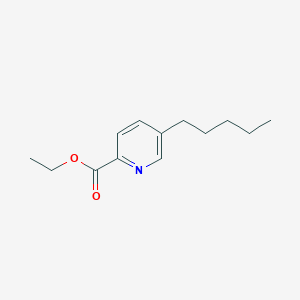
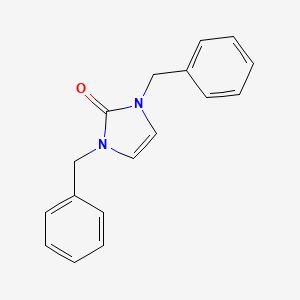
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
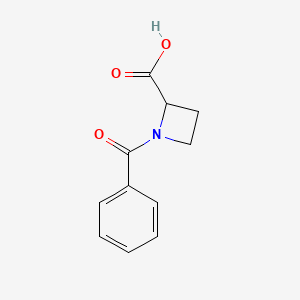
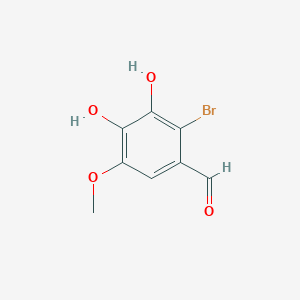
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)



